6-Chlorotrimethoprim
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Overview
Description
6-chlorotrimethoprim is an aminopyrimidine, the structure of which is that of trimethoprim (pyrimidine 2,4-diamine and 1,2,3-trimethoxybenzene moieties linked by a methylene bridge) carrying a 6-chloro substituent. It is an aminopyrimidine and an organochlorine compound. It derives from a trimethoprim.
Scientific Research Applications
Antiviral Properties
6-Chlorotrimethoprim has been studied for its antiviral properties. For instance, chloroquine, a similar compound, has shown effectiveness in limiting the replication of SARS-CoV-2 in vitro, indicating a potential avenue for research into related compounds like this compound (Touret & de Lamballerie, 2020).
Cancer Research
In cancer research, drugs like this compound may influence energy metabolism in tumor development and progression. Research into various antineoplastic drugs has assessed their impact on metabolic processes in cancer cells, suggesting a role for compounds like this compound in this field (Rodríguez-Enríquez et al., 2009).
Antibiotic Resistance Studies
This compound's relevance in studies of antibiotic resistance is significant. For example, the evolution of resistance to drugs like trimethoprim, which shares a similar mechanism of action, offers insights into how resistance may develop to related compounds (Toprak et al., 2011).
Properties
CAS No. |
30563-87-2 |
---|---|
Molecular Formula |
C14H17ClN4O3 |
Molecular Weight |
324.76 g/mol |
IUPAC Name |
6-chloro-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C14H17ClN4O3/c1-20-9-5-7(6-10(21-2)11(9)22-3)4-8-12(15)18-14(17)19-13(8)16/h5-6H,4H2,1-3H3,(H4,16,17,18,19) |
InChI Key |
HGDSWAFBFCKSIU-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)CC2=C(N=C(N=C2Cl)N)N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC2=C(N=C(N=C2Cl)N)N |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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